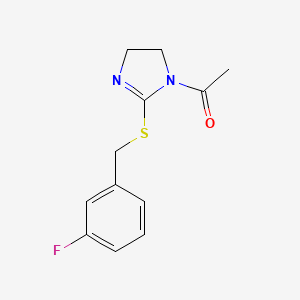

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Overview

Description

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is also known as FIME or FIMEA. It is a small molecule that can be synthesized using various methods.

Mechanism of Action

FIME acts as a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors in the presence of GABA. It binds to a specific site on the receptor, known as the benzodiazepine site, and increases the affinity of GABA for the receptor. FIME also enhances the activity of NMDA receptors by increasing the binding of glutamate to the receptor.

Biochemical and Physiological Effects

FIME has been shown to have various biochemical and physiological effects. It enhances the inhibitory effects of GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. FIME also enhances the excitatory effects of NMDA receptors, leading to increased synaptic plasticity and cognitive enhancement. However, FIME has been shown to have some adverse effects, such as impairing motor coordination and inducing tolerance and dependence.

Advantages and Limitations for Lab Experiments

FIME has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for investigating the role of GABA-A and NMDA receptors in the central nervous system. FIME is also relatively stable and can be stored for long periods of time. However, FIME has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. FIME also has some adverse effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on FIME. One direction is to investigate the potential therapeutic applications of FIME for the treatment of anxiety, epilepsy, and cognitive disorders. Another direction is to develop more potent and selective modulators of GABA-A and NMDA receptors based on the structure of FIME. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the adverse effects of FIME and to develop strategies to minimize these effects.

Synthesis Methods

FIME can be synthesized using various methods. One of the most common methods is the reaction of 3-fluorobenzyl mercaptan with 1,2-dibromoethane in the presence of potassium carbonate in DMF. The resulting intermediate is then reacted with imidazole in the presence of potassium tert-butoxide to yield FIME. Other methods include the reaction of 3-fluorobenzyl bromide with imidazole in the presence of sodium hydride, and the reaction of 3-fluorobenzyl mercaptan with 1-bromo-2-chloroethane in the presence of potassium carbonate.

Scientific Research Applications

FIME has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety, epilepsy, and insomnia. FIME has also been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. This compound has been used in various studies to investigate the role of GABA-A and NMDA receptors in synaptic plasticity, neuronal excitability, and cognitive function.

properties

IUPAC Name |

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c1-9(16)15-6-5-14-12(15)17-8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVDVAVFZYWKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328355 | |

| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

CAS RN |

851864-67-0 | |

| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)

![2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640782.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2640783.png)

![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)

![(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2640790.png)

![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)